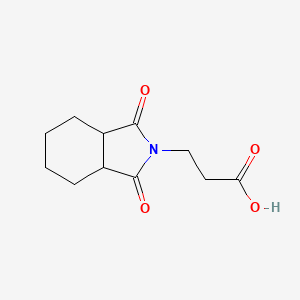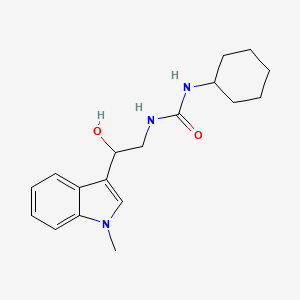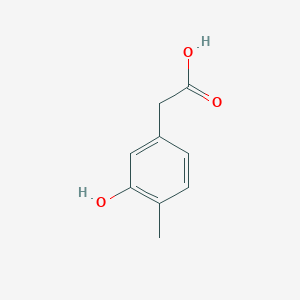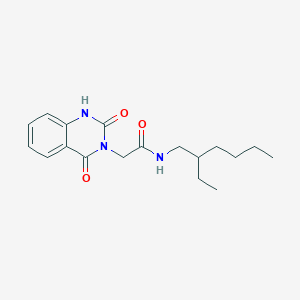
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organotin Carboxylates
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid plays a significant role in the synthesis of novel organotin carboxylates. Studies by Xiao et al. (2019) and Xiao et al. (2013) have detailed the self-assembly of this compound with various organotin structures, leading to the formation of compounds with unique properties such as drum-like molecular structures and diverse molecular architectures, as demonstrated in mono-organotin and dibutyltin carboxylates. These structures are stabilized through intermolecular interactions, offering insights into supramolecular chemistry and potential applications in material science and molecular engineering (Xiao et al., 2019) (Xiao et al., 2013).
Application in Electrochemical Sensors
Cha et al. (2003) explored the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) derived from this compound for electrochemical hybridization sensors. This innovative application demonstrates the potential of this compound in the development of sensitive and specific detection tools for biological molecules, which is crucial in biomedical research and diagnostic applications (Cha et al., 2003).
Role in Medicinal Chemistry
The compound's derivatives have been investigated for their potential in medicinal chemistry. For instance, Courtney et al. (2004) described a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as inhibitors of the enzyme heparanase. These compounds exhibited potent inhibitory activity and selectivity, indicating their potential as therapeutic agents, particularly in anti-angiogenic treatments (Courtney et al., 2004).
Contributions to Supramolecular Chemistry
Tewari et al. (2009) conducted a study focusing on the structural analysis of a derivative of 3-(1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid. They emphasized the importance of weak interactions such as C–H···π, C–H···O, and C–H···N in stabilizing structures. This research contributes to our understanding of non-covalent interactions in supramolecular chemistry, which is fundamental in drug design and material science (Tewari et al., 2009).
Exploration in Bioorganic Chemistry
The work by Reddy et al. (2013) on synthesizing a water-soluble phthalimide derivative of acetaminophen showcases the versatility of 3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid in bioorganic chemistry. This derivative was developed as a potential analgesic compound, demonstrating the compound's utility in creating new pharmaceutical agents (Reddy et al., 2013).
Propiedades
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h7-8H,1-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLCTNHKIXADOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)









![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)